molecular formula C13H16BrNO3 B2606265 tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate CAS No. 1220039-59-7

tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate

Cat. No.: B2606265
CAS No.: 1220039-59-7
M. Wt: 314.179
InChI Key: YTHGOQVVMDXWCZ-UHFFFAOYSA-N
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Description

tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate (CAS: 928118-00-7 ) is a high-purity chemical building block of interest in advanced organic and medicinal chemistry research. With a molecular formula of C13H16BrNO3 and a molecular weight of 314.177 g/mol (CAS: 928118-00-7 ), this compound features a benzo[1,4]oxazine core, a bromo substituent ideal for further functionalization via cross-coupling reactions, and a tert-butyloxycarbonyl (Boc) protecting group. The bromine atom at the 7-position makes it a versatile precursor for constructing more complex molecular architectures through metal-catalyzed reactions such as Suzuki, Negishi, or Buchwald-Hartwig amination. While this specific derivative is a novel compound, research on closely related 7-bromo-benzo[1,4]oxazine scaffolds has demonstrated their significant value as intermediates in the development of potential anti-cancer agents. Molecular docking studies suggest that such hybrids can exhibit remarkable activity by targeting the epidermal growth factor receptor (EGFR) . This compound is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(16)15-6-7-17-11-8-9(14)4-5-10(11)15/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHGOQVVMDXWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate typically involves a multi-step process. One common method involves the regioselective synthesis of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives. This process can be achieved through a copper(I)-catalyzed one-pot reaction of various aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Substitution Reactions

The bromine substituent enables cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, depending on the catalyst and ligand used:

  • Copper-Catalyzed Cross-Coupling
    Optimization studies reveal solvent choice significantly impacts reaction efficiency:

    • High-Yield Solvents : DMF and NMP achieve yields up to 95–98% with Cu(OAc)₂·H₂O and Cs₂CO₃ .

    • Low-Yield Solvents : THF, toluene, and dioxan yield trace to 75% under similar conditions .

Table 2: Copper-Catalyzed Reaction Optimization

SolventCatalystYield
DMFCu(OAc)₂·H₂O95%
NMPCu(OAc)₂·H₂O98%
THFCu(OAc)₂·H₂OTrace

Functional Group Transformations

The compound’s functional groups (tert-butyl ester, bromine) undergo specific transformations:

  • Deprotection of the tert-Butyl Ester
    Acidic conditions (e.g., TFA) cleave the tert-butyl group, yielding the carboxylic acid. This step is reversible and essential for bioavailability studies .

  • Bromine Substitution
    The bromine at position 7 facilitates nucleophilic aromatic substitution or cross-coupling. For example, aryl lithium reagents or palladium-catalyzed coupling partners can replace bromine, forming new C–C bonds .

Mechanistic Insights

The bromine substituent’s electronic effects and the benzoxazine ring’s steric environment influence reactivity:

  • Electron-Withdrawing Effect : The bromine enhances electrophilicity at adjacent positions, directing substitution reactions.

  • Ring Strain : The six-membered benzoxazine ring (with oxygen and nitrogen atoms) may stabilize transition states during coupling reactions .

Analytical and Structural Data

PropertyValueSource
Molecular FormulaC₁₃H₁₆BrNO₃
Molecular Weight314.17 g/mol
SMILESCC(C)(C)OC(=O)N1CCOC2=CC(Br)=CC=C21
CAS Number1220039-59-7

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural features suggest it may have biological activity relevant to drug development.

Case Study: Anticancer Activity
Research has indicated that compounds similar to tert-butyl 7-bromo-2H-benzo[b][1,4]oxazine derivatives exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that modifications in the oxazine ring can enhance the selectivity and potency of these compounds against tumor cells .

CompoundActivityReference
tert-butyl 7-bromo derivativeCytotoxicity against A549 (lung cancer)
Similar oxazine derivativesAntitumor activity

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules.

Synthesis Pathways
Several synthetic routes have been developed to produce this compound. One notable method involves the reaction of bromoaniline with tert-butyl acrylate under specific conditions to yield the desired oxazine structure .

Reaction TypeConditionsYield
Bromoaniline + tert-butyl acrylateReflux in THF60%

Materials Science

The compound's unique properties allow it to be utilized in the development of novel materials. It can be incorporated into polymer matrices to enhance mechanical properties or thermal stability.

Application Example: Polymer Composites
Incorporating tert-butyl 7-bromo-2H-benzo[b][1,4]oxazine into polymer composites has been shown to improve their thermal resistance and mechanical strength. This is particularly useful in applications requiring durable materials .

Mechanism of Action

The mechanism of action of tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound has been shown to inhibit certain enzymes and pathways critical for cancer cell survival and proliferation. Molecular docking studies have indicated its binding affinity to targets like the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate (CAS: 719310-31-3)
  • Structural Difference : Bromine at position 6 instead of 6.
  • Properties : Similar molecular weight (314.17 g/mol) and purity (95+%) but exhibits distinct reactivity due to altered electronic effects. The 6-bromo isomer may show different regioselectivity in substitution reactions .
  • Applications : Used in medicinal chemistry as a precursor for kinase inhibitors .
7-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS: 154264-95-6)
  • Structural Difference : Lacks the tert-butyl carbamate group and contains a methyl group at position 3.
  • Properties : Lower molecular weight (244.11 g/mol) and reduced steric hindrance, making it more reactive in nucleophilic substitutions. Purity: 95% .
  • Applications : Intermediate in the synthesis of antipsychotic agents .

Functional Group Modifications

6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS: 1160102-28-2)
  • Structural Difference : Contains both bromine (position 6) and fluorine (position 7).
  • Properties : Fluorine’s electronegativity enhances metabolic stability and bioavailability. Purity: 95% .
  • Applications : Explored in the development of CNS-targeting drugs .
tert-Butyl 8-amino-2-methyl-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate (CAS: 885268-75-7)
  • Structural Difference: Amino group at position 8 and methyl group at position 2.
  • Properties: The amino group enables conjugation or further derivatization. Molecular weight: 294.33 g/mol .
  • Applications: Potential use in TRPA1 inhibitor development .

Data Tables

Table 1: Structural and Commercial Comparison of Key Oxazine Derivatives

Compound Name CAS Number Molecular Weight (g/mol) Purity Key Substituents Price (1g)
tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate 1220039-59-7 314.17 97% Br (C7), tert-butyl carbamate ¥393.00
tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate 719310-31-3 314.17 95% Br (C6), tert-butyl carbamate N/A
7-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine 154264-95-6 244.11 95% Br (C7), methyl (C4) ¥3543.00
6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine 1160102-28-2 260.09 95% Br (C6), F (C7) N/A

Biological Activity

Chemical Identity
tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate is a synthetic organic compound classified under benzoxazines. Its molecular formula is C13H16BrNO3C_{13}H_{16}BrNO_3 with a molecular weight of approximately 314.18 g/mol. The compound features a tert-butyl ester group which enhances its solubility and stability, making it suitable for various biological applications. The CAS number for this compound is 1220039-59-7.

Synthesis Methods

The synthesis of this compound typically involves a multi-step process. A common method includes the regioselective synthesis of derivatives through a copper(I)-catalyzed one-pot reaction involving various aromatic aldehydes.

Biological Activity

The biological activity of this compound has been explored in several studies, particularly its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that benzoxazine derivatives, including this compound, exhibit significant antimicrobial properties. A structure-activity relationship (SAR) study has shown that compounds with specific substituents can enhance their efficacy against various bacterial strains:

CompoundActivityMIC (µg/mL)Reference
This compoundAntimicrobial6.25 - 25
Analogues with hydroxy groupsEnhanced activity6.25 - 25
Ketoconazole (standard)Reference1.5-fold lower than some analogues

Studies have demonstrated that this compound shows activity against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary findings suggest that it may inhibit the growth of various cancer cell lines, although specific data on its mechanism of action remains limited.

Case Studies

  • Antimicrobial Efficacy : In a comparative study involving several benzoxazine derivatives, this compound was found to have a higher inhibition rate against C. albicans compared to standard antifungal agents .
  • Cancer Cell Line Studies : A study focusing on the anticancer properties of related compounds indicated that modifications in the benzoxazine structure could lead to enhanced cytotoxicity against specific cancer cell lines.

Q & A

Basic Research Question

  • NMR : ¹H NMR in CDCl₃ shows characteristic tert-butyl singlet at δ 1.45 ppm and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR confirms the Boc carbonyl at δ 153 ppm .
  • Mass Spectrometry : ESI-MS ([M+Na]⁺) calculates m/z 357.04 for C₁₃H₁₄BrNO₃ .
  • IR : Stretching frequencies at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C–O–C) .

How can researchers design experiments to assess the reactivity of the bromo substituent in cross-coupling reactions?

Advanced Research Question
The bromine atom is a prime site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Experimental design considerations:

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos-Pd-G3 for aryl boronic acid coupling (e.g., ’s boronate esters) .
  • Solvent Optimization : Use toluene/EtOH (3:1) for Suzuki reactions or DMF for aminations.
  • Kinetic Monitoring : Track reaction progress via TLC or in situ ¹⁹F NMR (if fluorinated partners are used) .

Advanced Research Question

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR shifts (error <5%) .
  • Molecular Dynamics : Simulate solvent effects (e.g., DCM vs. THF) on conformational stability .
  • Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .

How can researchers optimize purification to minimize byproduct formation?

Basic Research Question

  • Chromatography : Use silica gel with EtOAc/hexanes (1:3) and 0.1% Et₃N to prevent acidic degradation .
  • Recrystallization : Dissolve in hot ethanol and cool to –20°C for needle-like crystals (purity >99%) .
  • HPLC Prep : C18 reverse-phase columns with isocratic elution (70% MeCN) resolve brominated impurities .

What are the key challenges in scaling up synthesis for this compound?

Advanced Research Question

  • Exothermic Reactions : Bromination with NBS requires controlled addition (<1 mL/min) and cooling (0°C) to avoid runaway reactions .
  • Catalyst Cost : Replace Pd catalysts with Ni-based alternatives (e.g., NiCl₂(dme)) for large-scale Suzuki couplings .
  • Waste Management : Neutralize brominated byproducts with Na₂S₂O₃ before disposal .

How does the tert-butyl group influence the compound’s stability and reactivity?

Basic Research Question
The tert-butyl carbamate (Boc) group:

  • Stabilizes the oxazine ring via steric hindrance, reducing oxidation .
  • Facilitates Deprotection : Cleavage with TFA/DCM (1:1) regenerates the free amine for downstream functionalization .
  • Alters Solubility : Enhances organic solvent compatibility (logP ~2.5) compared to non-Boc analogs .

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